molecular formula C23H25IN2S2 B1504687 EINECS 213-001-8 CAS No. 909-63-7

EINECS 213-001-8

Cat. No.: B1504687
CAS No.: 909-63-7
M. Wt: 520.5 g/mol
InChI Key: WWXXZRSESCDLJO-UHFFFAOYSA-M
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Description

EINECS 213-001-8 is a complex organic compound belonging to the benzothiazolium family. It is characterized by its unique structure, which includes two benzothiazole rings connected by a butylidene bridge. This compound is known for its applications in various scientific fields due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 213-001-8 typically involves the condensation of 3-ethylbenzothiazolium iodide with an appropriate aldehyde or ketone under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

EINECS 213-001-8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

EINECS 213-001-8 has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent dye and a probe for studying molecular interactions.

    Biology: Employed in fluorescence microscopy and imaging techniques.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of EINECS 213-001-8 involves its interaction with specific molecular targets. The compound can bind to proteins and nucleic acids, altering their structure and function. This interaction is mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets. The pathways involved include signal transduction and gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide
  • 3-Ethyl-2-methylbenzothiazolium iodide
  • 3-Ethyl-2-(7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrien-1-yl)-1,3-benzothiazol-3-ium

Uniqueness

Compared to similar compounds, EINECS 213-001-8 stands out due to its unique butylidene bridge, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

909-63-7

Molecular Formula

C23H25IN2S2

Molecular Weight

520.5 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide

InChI

InChI=1S/C23H25N2S2.HI/c1-4-17(15-22-24(5-2)18-11-7-9-13-20(18)26-22)16-23-25(6-3)19-12-8-10-14-21(19)27-23;/h7-16H,4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

WWXXZRSESCDLJO-UHFFFAOYSA-M

SMILES

CCC(=CC1=[N+](C2=CC=CC=C2S1)CC)C=C3N(C4=CC=CC=C4S3)CC.[I-]

Canonical SMILES

CCC(=CC1=[N+](C2=CC=CC=C2S1)CC)C=C3N(C4=CC=CC=C4S3)CC.[I-]

Origin of Product

United States

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